4-(2-hydroxyphenyl)benzoic Acid

Description

Contextualization within the Field of Hydroxylated Benzoic Acid Derivatives and Biphenyl (B1667301) Compounds

4-(2-hydroxyphenyl)benzoic acid is classified as a hydroxylated benzoic acid derivative and a biphenyl compound. Hydroxybenzoic acids are a class of phenolic acids, which are characterized by a benzene (B151609) ring substituted with both a hydroxyl group (-OH) and a carboxylic acid functional group (-COOH). wikipedia.org These compounds are of significant interest due to their varied chemical properties and presence in natural products.

The structure also falls under the category of biphenyl compounds, which consist of two phenyl rings connected by a single bond. nist.gov The rotational freedom around this central bond allows for different molecular conformations. Biphenyls serve as core structures in many functional materials and pharmacologically active molecules. This compound is specifically a functionalized biphenyl, containing both a hydroxyl and a carboxylic acid group, which are expected to impart specific reactivity and potential for applications such as polymer synthesis or as a chemical intermediate.

Historical Development of Research on Phenolic Acids and Aromatic Carboxylic Acids

Research into phenolic compounds dates back to 1834, when Friedlieb Ferdinand Runge extracted phenol (B47542) from coal tar. The study of aromatic carboxylic acids has an equally long history, with benzoic acid being one of the earliest known examples, first described in the 16th century. chemicalbook.com Early research focused on the isolation of these acids from natural sources and understanding their fundamental acidic properties.

Contemporary Academic Relevance and Foundational Research Questions Pertaining to this compound

While specific research on this compound is limited, the academic relevance of its structural class remains high. Key research questions for a molecule with this structure would likely revolve around several areas:

Polymer Chemistry: Like its isomer, 4-(4-hydroxyphenyl)benzoic acid, it could be investigated as a monomer for creating high-performance liquid crystal polymers. The ortho-hydroxy group might introduce unique properties, such as intramolecular hydrogen bonding, affecting the polymer's final conformation and thermal stability.

Medicinal Chemistry: The biphenyl scaffold is a known pharmacophore. Research would aim to determine if this specific hydroxylation pattern confers any biological activity.

Material Science: The combination of the carboxylic acid and phenol groups makes it a candidate for metal-organic frameworks (MOFs) or as a linker in coordination polymers.

Foundational research would first need to establish reliable synthetic routes and fully characterize its physical and spectroscopic properties. Subsequent studies would logically proceed to explore its utility in the aforementioned fields, comparing its performance and properties against its more well-studied isomers.

Data on Related Compounds

To provide context, the following tables detail properties for a closely related, well-studied isomer, 4-(4-Hydroxyphenyl)benzoic Acid , and the parent compound, Biphenyl-4-carboxylic acid .

Table 1: Properties of 4-(4-Hydroxyphenyl)benzoic Acid (Isomer)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 58574-03-1 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₀O₃ | cymitquimica.com |

| Molecular Weight | 214.22 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | White to orange to green powder/crystal | cymitquimica.com |

| Melting Point | 295 °C (decomposes) | sigmaaldrich.com |

| Purity | >98.0% (T)(HPLC) | cymitquimica.com |

| Synonyms | 4'-Hydroxybiphenyl-4-carboxylic Acid | tcichemicals.com |

Table 2: Properties of Biphenyl-4-carboxylic acid (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 92-92-2 | nist.gov |

| Molecular Formula | C₁₃H₁₀O₂ | nist.gov |

| Molecular Weight | 198.22 g/mol | nist.gov |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 220-225 °C | |

| Solubility | Insoluble in water |

| Synonyms | p-Phenylbenzoic acid | nist.gov |

Structure

3D Structure

Properties

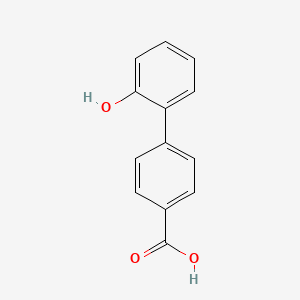

IUPAC Name |

4-(2-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUSPOXKHTNPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443078 |

Source

|

| Record name | 4-(2-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-00-2 |

Source

|

| Record name | 4-(2-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Hydroxyphenyl Benzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors for Biphenyl (B1667301) Formation

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(2-hydroxyphenyl)benzoic acid, the primary disconnection is at the C-C bond between the two phenyl rings. This leads to two main strategies based on the nature of the reactive species on each phenyl precursor.

Disconnection Approach:

This retrosynthetic disconnection points to two general types of precursors:

Aryl Halides and Organometallic Reagents: One phenyl ring is functionalized with a halogen (e.g., Br, I) or a triflate group, making it an electrophile. The other phenyl ring is converted into an organometallic nucleophile, such as an organoboron, organotin, or organozinc species.

Two Aryl Halides (Ullmann-type reaction): In some cases, the coupling can occur between two different aryl halides.

Based on this analysis, the key precursors for the formation of the biphenyl core of this compound can be identified. The hydroxyl and carboxyl groups may be present on the precursors or introduced at a later stage, often requiring the use of protecting groups to prevent interference with the coupling reaction.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor 1 (Nucleophile/Halide) | Precursor 2 (Electrophile/Halide) |

| 2-Hydroxyphenylboronic acid | 4-Bromobenzoic acid |

| 2-(Methoxymethoxy)phenylboronic acid | Methyl 4-bromobenzoate |

| 4-Carboxyphenylboronic acid | 2-Bromophenol |

| 4-(Methoxycarbonyl)phenylboronic acid | 2-Bromoanisole |

| 2-Bromophenol (for Ullmann coupling) | 4-Bromobenzoic acid (for Ullmann coupling) |

The choice of precursors is dictated by the specific coupling reaction to be employed and the commercial availability of the starting materials.

Carbon-Carbon Bond Formation Strategies for the Biphenyl Core

The construction of the biphenyl skeleton is the cornerstone of synthesizing this compound. Several powerful cross-coupling reactions have been developed for this purpose, each with its own set of advantages and limitations.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming C-C bonds between sp²-hybridized carbon atoms.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. For the synthesis of this compound, this could involve the reaction of 2-hydroxyphenylboronic acid with 4-bromobenzoic acid or vice versa. The hydroxyl and carboxyl groups may require protection to achieve optimal yields.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 °C | 75-95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 °C | 80-98 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 °C | 70-90 |

Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. While not a direct route to a biphenyl from two aryl precursors, it can be a key step in a multi-step synthesis. For instance, an appropriately substituted styrene (B11656) derivative could be coupled with an aryl halide.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophile, which is coupled with an organohalide or triflate under palladium or nickel catalysis. Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for less reactive substrates.

Stille Coupling: The Stille coupling involves the reaction of an organostannane (organotin compound) with an organohalide or triflate, catalyzed by a palladium complex. A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups without the need for protecting groups. However, the toxicity of organotin compounds is a significant drawback.

Direct arylation is an emerging and more atom-economical strategy that involves the coupling of an aryl halide with an unactivated C-H bond of another arene. This approach avoids the pre-functionalization step of creating an organometallic reagent. For the synthesis of this compound, this could potentially involve the direct coupling of 4-bromobenzoic acid with phenol (B47542), or 2-bromophenol with benzoic acid, although regioselectivity can be a challenge.

The Ullmann reaction is a classic method for the formation of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides at high temperatures. While effective, the traditional Ullmann condensation often requires harsh reaction conditions and stoichiometric amounts of copper. Modern modifications have been developed that use catalytic amounts of copper and milder conditions. wikipedia.org

Functional Group Transformation and Introduction of Hydroxyl and Carboxyl Moieties

Introduction Before Coupling: If the functional groups are present on the precursors, they often need to be protected to prevent them from interfering with the coupling reaction. For example, the hydroxyl group can be protected as a methyl ether (anisole) or a silyl ether, and the carboxylic acid can be protected as an ester. Following the coupling reaction, these protecting groups are removed to yield the final product.

Introduction After Coupling: Alternatively, the biphenyl core can be synthesized first, and then the hydroxyl and carboxyl groups can be introduced through functional group interconversion. For instance, a bromo-biphenyl intermediate could be converted to a carboxylic acid via lithiation followed by quenching with carbon dioxide, or a methoxy-biphenyl could be demethylated to reveal the hydroxyl group.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often varied to improve the outcome of the reaction include:

Catalyst and Ligand: The choice of palladium catalyst and the supporting ligand is crucial. Different ligands can significantly impact the catalytic activity, stability, and selectivity of the reaction.

Base: The strength and nature of the base can influence the rate of the reaction and suppress side reactions.

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature.

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion of the starting materials while minimizing decomposition of the product.

Table 3: General Parameters for Optimization of a Suzuki-Miyaura Coupling

| Parameter | Variation | Effect |

| Catalyst Loading | 0.1 - 5 mol% | Lower loading is more cost-effective but may require longer reaction times. |

| Ligand Choice | Phosphine-based (e.g., PPh₃, SPhos) | Affects catalyst stability and activity. Bulky, electron-rich ligands are often effective. |

| Base | Inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) | Stronger bases can accelerate the reaction but may cause side reactions. |

| Solvent System | Toluene, Dioxane, DMF, often with water | Biphasic systems can facilitate the reaction and product isolation. |

| Temperature | 60 - 120 °C | Higher temperatures generally increase the reaction rate. |

By systematically varying these parameters, a high-yielding and efficient synthesis of this compound can be achieved.

Exploration of Green Chemistry Principles in this compound Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern organic chemistry. For the synthesis of this compound, which typically involves the formation of a biaryl linkage through cross-coupling reactions like the Suzuki-Miyaura coupling, green chemistry offers a plethora of opportunities to improve sustainability.

Solvent-Free Reaction Systems

Solvent-free synthesis, often facilitated by techniques such as ball milling, presents a highly attractive green alternative to traditional solvent-based methods. These mechanochemical approaches can lead to reduced waste, lower energy consumption, and sometimes even novel reactivity.

In the context of biphenyl synthesis, palladium-catalyzed oxidative homocoupling of aryl boronic acids has been successfully demonstrated using a solvent-free and ligand-free ball-milling method. This approach allows for the simple, fast, and efficient synthesis of various biphenyl-derived materials in good yields without the need for organic solvents and in the presence of air rsc.org. Another study has shown that the Suzuki-Miyaura reaction can be carried out efficiently in a ball mill using a solid reagent system like potassium fluoride on alumina, highlighting the influence of residual water content on product yields researchgate.net. While a direct application to this compound is not explicitly detailed in the reviewed literature, these findings strongly suggest the feasibility of a solvent-free Suzuki-Miyaura coupling between a suitable 2-hydroxyphenylboronic acid derivative and a 4-halobenzoic acid.

Table 1: Comparison of Solvent-Free Biphenyl Synthesis Methods

| Method | Catalyst | Key Features | Reaction Time | Yield |

| Oxidative Homocoupling | Palladium | Ligand-free, solvent-free, air-tolerant | Varies | Modest to good |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Solid-supported base (KF-Al₂O₃) | 10 min | Up to 95% |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved purity of products in significantly shorter timeframes compared to conventional heating.

The Suzuki-Miyaura coupling reaction is particularly amenable to microwave irradiation. Studies have demonstrated the rapid and efficient synthesis of various biaryl compounds using this technology. For instance, a microwave-assisted Suzuki coupling of aryl perfluorooctylsulfonates with boronic acids has been developed, combining the speed of microwave heating with the ease of fluorous separation nih.gov. Furthermore, microwave-assisted Suzuki reactions have been successfully carried out in aqueous media, further enhancing the green credentials of the synthesis nih.govmdpi.com. The synthesis of 5-phenyl-2-hydroxyacetophenone derivatives, structurally related to the target molecule, has been achieved through a green, microwave-assisted Suzuki coupling in water researchgate.net. These protocols, which often employ palladium catalysts, can significantly reduce reaction times from hours to mere minutes mdpi.comdurham.ac.uk.

Table 2: Microwave-Assisted Suzuki Coupling for Biphenyl Synthesis

| Reactants | Catalyst System | Solvent | Reaction Time | Yield | Reference |

| Aryl Halides & Arylboronic Acids | Pd(OAc)₂ / K₂CO₃ | Water-Ethanol | 10 min | High | mdpi.com |

| Aryl Perfluorooctylsulfonates & Arylboronic Acids | Palladium Catalyst | Various | Varies | Good | nih.gov |

| 4'-Bromoacetophenone & Phenylboronic Acid | Pyridine-Pyrazole/Pd(II) | Water/Ethanol | Varies | Good to Excellent | nih.gov |

Aqueous Media Reaction Development

The use of water as a solvent is a primary goal of green chemistry, as it is non-toxic, non-flammable, and readily available. The Suzuki-Miyaura coupling has been shown to be highly effective in aqueous systems.

A green synthesis of variously substituted biphenyl carboxylic acids was achieved through a Suzuki–Miyaura cross-coupling reaction in pure water at room temperature, utilizing a water-soluble fullerene-supported PdCl₂ nanocatalyst researchgate.netresearchgate.net. This method yielded products in over 90% yield within 4 hours using a very low catalyst loading. Another approach employed a pyridine-pyrazole/Pd(II) species as a catalyst for microwave-assisted Suzuki reactions in a water/ethanol co-solvent system, which also provided biaryls in good yields with the advantage of not requiring anaerobic conditions nih.gov. These examples underscore the potential for developing an efficient and environmentally friendly synthesis of this compound in aqueous media.

Stereochemical Control and Regioselectivity in Synthetic Routes

The synthesis of specifically substituted biaryls like this compound requires precise control over both the connectivity of the aromatic rings (regioselectivity) and, in some cases, the spatial arrangement of the substituents (stereochemistry).

The Suzuki-Miyaura cross-coupling reaction is inherently regioselective, with the new carbon-carbon bond forming specifically between the carbon atoms that were previously bonded to the halogen and the boron moiety. This allows for the predictable synthesis of the desired 2,4'-disubstituted biphenyl structure by selecting the appropriate starting materials, for example, a 2-halophenol derivative and a 4-carboxyphenylboronic acid, or vice versa. Studies on the Suzuki coupling of dihalosubstituted compounds have shown that regioselectivity can be achieved, for instance, in the reaction of 2,4-dichloropyrimidines with arylboronic acids, where substitution preferentially occurs at the C4 position under microwave irradiation researchgate.netsemanticscholar.org.

While this compound itself is not chiral, the concept of atropisomerism can become relevant in more sterically hindered derivatives. Atropisomers are stereoisomers resulting from restricted rotation around a single bond. The synthesis of axially chiral biaryls is a significant area of research, with various catalytic asymmetric methods being developed. These include atroposelective Suzuki-Miyaura cross-coupling reactions that can lead to the synthesis of biaryl analogs with specific stereochemistry. While the parent compound is not expected to exhibit stable atropisomers at room temperature, understanding the principles of atroposelective synthesis is crucial for the design of more complex, related structures acs.org.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 2 Hydroxyphenyl Benzoic Acid

Vibrational Spectroscopy

Conformational Analysis Through Vibrational Spectroscopy

The conformational landscape of 4-(2-hydroxyphenyl)benzoic acid is significantly influenced by intramolecular and intermolecular hydrogen bonding, which can be effectively probed using vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**), are crucial for interpreting the experimental spectra and assigning vibrational modes. nih.gov

In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization profoundly affects the vibrational frequencies of the functional groups involved, particularly the hydroxyl (O-H) and carbonyl (C=O) stretching modes. The O-H stretching vibration of the carboxylic acid group, which appears as a very broad band in the infrared spectrum, is a hallmark of this strong hydrogen bonding. spectroscopyonline.com For similar molecules like benzoic acid, this broad absorption can span from 2500 to 3300 cm⁻¹. spectroscopyonline.com

The C=O stretching vibration is also sensitive to the molecular environment. In the dimeric form, the C=O stretching frequency is typically lowered compared to the monomeric state due to the hydrogen bonding. For aromatic carboxylic acids, this band is generally observed in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The presence of the phenolic hydroxyl group introduces additional possibilities for hydrogen bonding and conformational isomers.

Key vibrational modes for this compound include:

O-H Stretching (Carboxylic Acid): A broad band characteristic of hydrogen-bonded dimers.

O-H Stretching (Phenolic): A sharper band, the position of which depends on its involvement in intramolecular or intermolecular hydrogen bonding.

C=O Stretching: An intense band, its frequency indicating the extent of dimerization and conjugation.

C-O Stretching (Carboxylic Acid): Typically found in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

O-H Wagging (Out-of-Plane Bending): A broad band that is also characteristic of the dimeric structure.

Computational studies on related molecules like 4-hydroxybenzoic acid have shown that the B3LYP method can accurately predict the geometries and vibrational spectra of both monomers and dimers. nih.gov These theoretical models aid in the precise assignment of the numerous bands in the experimental FTIR and Raman spectra, providing a detailed picture of the molecule's conformational preferences.

Table 1: Characteristic Vibrational Frequencies for Carboxylic Acids

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Very broad due to strong hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100-3000 | Typically sharp peaks. |

| C=O Stretch (Aromatic, Dimeric) | 1710-1680 | Intense absorption. spectroscopyonline.com |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands of variable intensity. |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong intensity. spectroscopyonline.com |

| O-H Wag (Out-of-Plane Bend) | ~920 | Broad and of medium intensity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides valuable insights into the electronic structure and transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π*).

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the aromatic rings and the carboxyl group. The presence of both the hydroxyl and carboxyl groups as substituents on the phenyl rings influences the energy of these transitions and thus the position of the absorption maxima (λmax).

For a related compound, benzoic acid in methanol, a significant absorption is observed at 227 nm. photochemcad.com The introduction of a hydroxyl group, as in 4-hydroxybenzoic acid, typically leads to a red shift (bathochromic shift) of the absorption bands. This is due to the electron-donating nature of the hydroxyl group, which extends the conjugation of the π-electron system. For instance, ortho-substitution with an -OH group in benzoic acids can cause a red shift of approximately -0.45 eV. researchgate.net

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For this compound, which possesses both hydrogen-bond donating (hydroxyl and carboxyl groups) and accepting (carbonyl oxygen) sites, specific solvent-solute interactions like hydrogen bonding can play a significant role in addition to nonspecific interactions like dipole-dipole forces.

In polar solvents, a red shift (bathochromic shift) of the absorption maxima is often observed for compounds with polar functional groups. worldwidejournals.com This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. Conversely, a blue shift (hypsochromic shift) suggests that the ground state is more stabilized by the solvent. The study of solvatochromic shifts in a range of solvents with varying polarities can provide information about the change in the dipole moment of the molecule upon electronic excitation. mdpi.comnih.govrsc.org

The pH of the solution also has a profound effect on the UV-Vis spectrum. Deprotonation of the phenolic hydroxyl or carboxylic acid groups to form the corresponding phenolate (B1203915) or carboxylate anions alters the electronic distribution in the molecule, typically leading to significant shifts in the absorption maxima. researchgate.net

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.

For benzoic acid in methanol, the molar extinction coefficient at its λmax of 227 nm is reported to be 8270 L·mol⁻¹·cm⁻¹. photochemcad.com The extinction coefficients for this compound would need to be determined experimentally by measuring the absorbance of solutions of known concentration. These values are crucial for quantitative analysis.

Table 2: Illustrative UV-Vis Absorption Data for a Related Compound (Benzoic Acid)

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| Benzoic Acid | Methanol | 227 | 8270 photochemcad.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass.

For this compound, the molecular formula is C₁₃H₁₀O₄. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. This exact mass measurement is a definitive method for confirming the identity of the synthesized or isolated compound.

The expected molecular ion in positive ion mode would be the protonated molecule, [M+H]⁺, or in negative ion mode, the deprotonated molecule, [M-H]⁻. HRMS analysis of this compound would aim to detect the m/z corresponding to these ions with high accuracy. For instance, the related 4-hydroxybenzoic acid (C₇H₆O₃) has a monoisotopic mass of 138.03169 g/mol . spectrabase.comnist.govmassbank.eu In negative ion mode ESI-MS, it is often detected as the [M-H]⁻ ion at m/z 137.0239. massbank.eu

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. In the context of this compound, MS/MS provides valuable insights into its molecular structure by identifying characteristic fragmentation pathways. The fragmentation of the precursor ion, typically the deprotonated molecule [M-H]⁻ in negative ion mode, is induced by collision with an inert gas, leading to the formation of specific product ions.

The fragmentation patterns observed for this compound are consistent with those of other phenolic acids. The primary fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a hallmark of this class of compounds. This decarboxylation results in a highly stable resonance-stabilized phenoxide ion.

Further fragmentation can occur, providing additional structural information. For instance, the loss of a water molecule (H₂O, 18 Da) is another potential fragmentation pathway, although typically less prominent than decarboxylation. The analysis of these fragmentation patterns allows for the confident identification and structural confirmation of this compound in complex matrices.

Below is a table summarizing the expected key fragmentation data for this compound based on established fragmentation principles for related phenolic and benzoic acid compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Product Ion |

| 213.05 | [C₁₃H₉O₃]⁻ | - | 213.05 |

| 213.05 | [C₁₂H₉O]⁻ | CO₂ (44.01 Da) | 169.06 |

| 213.05 | [C₁₃H₇O₂]⁻ | H₂O (18.01 Da) | 195.04 |

| 169.06 | [C₁₁H₉]⁻ | CO (28.01 Da) | 141.07 |

Solid State Chemistry and Crystallographic Analysis of 4 2 Hydroxyphenyl Benzoic Acid

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Structure and Conformation Determination

Table 1: Hypothetical Crystallographic Data for 4-(2-hydroxyphenyl)benzoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀O₃ |

| Formula Weight | 214.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and would be determined through experimental SCXRD analysis.

Crystal Packing Analysis and Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent interactions. These interactions are key to the stability and physical properties of the crystalline solid.

Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of hydroxybenzoic acids. In this compound, several types of hydrogen bonds are expected to play a crucial role in the formation of its supramolecular architecture.

O-H···O Hydrogen Bonds: These are the strongest and most directional hydrogen bonds. They can occur between the carboxylic acid groups of two molecules and between the hydroxyl group and the carboxylic acid group of neighboring molecules. In many related structures, these interactions lead to the formation of dimers and extended chains. nih.govresearchgate.net

C-H···O Hydrogen Bonds: Although weaker than conventional hydrogen bonds, C-H···O interactions are recognized as important in stabilizing crystal structures. They involve the hydrogen atoms of the aromatic rings and the oxygen atoms of the carboxyl and hydroxyl groups. nih.gov

The planar aromatic rings of this compound can interact through π-π stacking. These interactions, arising from the overlap of p-orbitals, contribute significantly to the crystal's stability. The geometry of these interactions can be parallel-displaced or T-shaped. The centroid-centroid distance between stacked rings is a key parameter in quantifying these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. nih.govnih.gov The presence of π-π stacking can lead to the formation of columnar structures or layered arrangements within the crystal. nih.gov

A common and robust supramolecular synthon in the crystal structures of carboxylic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups. This results in a characteristic R²₂(8) ring motif. nih.govresearchgate.net This synthon is a highly predictable and reliable tool in crystal engineering. The presence and geometry of this dimer in this compound would be a primary feature of its solid-state structure.

Table 2: Common Supramolecular Synthons in Hydroxybenzoic Acids

| Synthon Type | Description | Typical Ring Motif |

|---|---|---|

| Carboxylic Acid Dimer | Two carboxylic acid groups forming a dimer via O-H···O hydrogen bonds. | R²₂(8) |

| Amide-Amide Dimer | Two amide groups forming a dimer. | R²₂(8) |

Conformational Flexibilities and Torsion Angle Distributions in the Crystalline State

Table 3: Torsion Angle in a Related Compound

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

|---|

Investigation of Polymorphism and Co-crystallization Potential

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. The conformational flexibility of this compound and the variety of possible intermolecular interactions suggest a potential for polymorphism. uky.edunih.gov The existence of different polymorphs would be revealed by variations in their crystallographic data and intermolecular interaction patterns.

Co-crystallization is a technique used to modify the physical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. Given the presence of both hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl oxygen) sites, this compound is an excellent candidate for forming co-crystals with a wide range of coformers. mdpi.comnih.gov The resulting co-crystals could exhibit altered solubility, stability, and other physicochemical properties. The design of co-crystals relies on the predictable formation of robust supramolecular synthons between the target molecule and the coformer. nih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzoic acid |

| 4-benzamido-2-hydroxybenzoic acid |

| Benzoic acid |

| Phenol (B47542) |

| Phenylpiracetam |

| 2-(4-phenyl-2-oxopyrrolidin-1-yl)-N'-isopropylideneacetohydrazide |

| 4-hydroxybenzamide |

| 2,3,5,6-tetramethylpyrazine |

| 2-mercapto-phenylcarboxylic acid |

| 2,6-pyridinecarboxylic acid |

| 4-(4-hydroxyphenylazo)-phenylcarboxylic acid |

| 3-(4-hydroxyphenyl)propanoic acid |

| 4-(phenyl)phenylcarboxylic acid |

| Sulfamethazine |

| 3-chloro-4-hydroxyphenylacetic acid |

| Diethylamine |

| Di-N-butylamine |

| 2-aminopyridine |

| 2-amino-4-methylpyridine |

| 2-amino-6-methylpyridine |

| 4-dimethylaminopyridine |

| 3-methyl-2-(phenylamino)benzoic acids |

| o-hydroxy acetophenone |

| Hexanoic acid |

| ortho-nitrophenol |

Crystal Engineering Approaches for Tailoring Solid-State Properties

Detailed research findings on the crystal engineering of this compound are not available in the current scientific literature. Information regarding its polymorphs, co-crystals, and specific strategies to tailor its solid-state properties could not be found.

Computational and Quantum Chemical Investigations of 4 2 Hydroxyphenyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule.

Optimization of Molecular Structure: Bond Lengths, Bond Angles, Dihedral Angles

In a typical study, the initial geometry of the 4-(2-hydroxyphenyl)benzoic acid molecule would be constructed and then subjected to a geometry optimization calculation using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process systematically alters the positions of the atoms until the lowest energy conformation (the ground state) is found. The output of this calculation provides precise values for all bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes, each defined by three atoms). This data is fundamental for understanding the molecule's spatial configuration.

Conformational Analysis and Energy Landscapes

The presence of a rotatable single bond between the two phenyl rings in this compound suggests the possibility of multiple conformations (different spatial arrangements of the atoms). A conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step. Plotting the energy versus the dihedral angle of rotation creates a potential energy surface, or energy landscape. The minima on this landscape correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for identifying the most stable conformer and understanding the molecule's flexibility.

Electronic Structure Analysis

Once the ground state geometry is optimized, further calculations are performed to analyze the molecule's electronic properties, which are key to understanding its reactivity and behavior.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. Visualizing the distribution of these orbitals shows where the molecule is most likely to interact with other species.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule is rarely uniform. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom. This information helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

An electrostatic potential (ESP) surface is a visual representation of the charge distribution. It is mapped onto the molecule's electron density surface, with colors indicating different potential values (typically red for negative potential, or electron-rich areas, and blue for positive potential, or electron-poor areas). The ESP is invaluable for predicting how the molecule will interact with other molecules, for instance, through hydrogen bonding or electrophilic/nucleophilic attacks.

Chemical Hardness, Softness, and Electrophilicity Index Calculations

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger hardness value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to undergo chemical reactions.

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η). A higher electrophilicity index points to a better electron acceptor.

Without access to peer-reviewed computational studies on this compound, it is not possible to provide the specific data tables and detailed research findings as requested.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various spectra, which aids in the validation of experimental data and provides a deeper understanding of the molecule's electronic and vibrational characteristics.

Vibrational Frequency Calculations (FT-IR, Raman) for Spectral Assignment and Validation

These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman activity. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To bridge this gap, the calculated wavenumbers are typically scaled using empirical scaling factors, which improves the agreement with experimental data to an RMS error that can be as low as 9-10 cm⁻¹. researchgate.net

For this compound, theoretical calculations can precisely assign the vibrational modes. Key vibrations include the O-H stretching of the phenolic and carboxylic acid groups, the C=O stretching of the carboxyl group, and various C-C and C-H stretching and bending modes within the two phenyl rings. For instance, in similar benzoic acid derivatives, the strong C=O stretching vibration is typically observed in the 1650-1680 cm⁻¹ region. ijtsrd.com The C-H stretching modes of the aromatic rings are expected above 3000 cm⁻¹, while the broad O-H stretching from the hydrogen-bonded carboxylic acid dimer would appear in a wide range, typically centered around 2500-3300 cm⁻¹. researchgate.netijtsrd.com The phenolic O-H stretch would also be identified.

The comparison between the calculated and experimental spectra allows for a definitive assignment of every observed band, validating both the experimental results and the computational model.

Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups in Hydroxybenzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (Dimer) | 3000 - 2500 (Broad) | 3300 - 2500 (Broad) |

| Phenol (B47542) | O-H Stretch | ~3600 | ~3550-3200 |

| Carboxylic Acid | C=O Stretch | 1672 | 1680 - 1630 |

| Phenyl Rings | C-C Stretch | 1605, 1585, 1495 | 1625 - 1400 |

| Phenyl Rings | C-H Stretch | 3065 | 3100 - 3000 |

Note: The data in this table are representative values based on DFT calculations for similar substituted benzoic acids and are intended for illustrative purposes. researchgate.netijtsrd.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts. esisresearch.org This method, typically employed within a DFT framework (e.g., B3LYP/6-31G), calculates the magnetic shielding tensors for each nucleus in the molecule. esisresearch.org The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts for each unique atomic position. The predicted shifts are sensitive to the molecule's conformation, particularly the orientation of the hydroxyl and carboxyl groups and the dihedral angle between the two phenyl rings. The calculations would distinguish between the protons on the benzoic acid ring and the hydroxyphenyl ring. For example, protons ortho to the electron-withdrawing carboxylic acid group are expected to be deshielded and resonate at a higher ppm value (downfield), typically around 8.1 ppm in benzoic acid itself. docbrown.info Conversely, protons ortho and para to the electron-donating hydroxyl group would be more shielded and resonate at lower ppm values (upfield). hmdb.ca The carboxylic acid proton is highly deshielded and appears far downfield, often above 12 ppm. docbrown.info

Comparing the computed chemical shifts with high-resolution experimental NMR data helps to confirm the molecular structure and assign the resonances unambiguously.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound using Computational Methods

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxyl H | > 12.0 | Singlet |

| Phenolic H | 9.0 - 10.0 | Singlet |

| Benzoic Acid Ring (ortho to -COOH) | 8.0 - 8.2 | Doublet |

| Benzoic Acid Ring (meta to -COOH) | 7.5 - 7.7 | Doublet |

| Hydroxyphenyl Ring (ortho to -OH) | 6.8 - 7.0 | Doublet |

| Hydroxyphenyl Ring (meta to -OH) | 7.2 - 7.4 | Doublet |

Note: These are predicted values based on the known effects of substituents on benzene (B151609) rings and data from related compounds like benzoic acid and 4-hydroxybenzoic acid. docbrown.infohmdb.ca Actual values would be determined by specific GIAO calculations.

UV-Vis Absorption Spectra Simulation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons. The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band. researchgate.net

To accurately simulate the UV-Vis spectrum of this compound, the TD-DFT calculations are typically performed using a hybrid functional (like CAM-B3LYP or M06-2X) that accurately describes charge-transfer excitations. researchgate.netacademie-sciences.fr Since spectra are usually measured in solution, the influence of the solvent is incorporated into the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM). academie-sciences.fr

The simulation for this compound would predict the wavelength of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved, such as π→π* and n→π* transitions. sci-hub.se For benzoic acid derivatives, the primary absorptions are typically due to π→π* transitions within the aromatic system. researchgate.net The presence of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzoic acid. Comparing the simulated spectrum with the experimental one validates the computational approach and provides insight into the electronic structure of the molecule's excited states. mdpi.com

Table 3: Comparison of Experimental and TD-DFT Calculated UV-Vis λₘₐₓ for Benzoic Acid Derivatives

| Compound | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) (TD-DFT) |

| Benzoic Acid | 273 | 275 |

| p-Hydroxybenzoic Acid | 285 | 288 |

| Salicylic Acid (2-hydroxy) | 303 | 301 |

Note: Data compiled from studies on benzoic acid derivatives to illustrate the typical accuracy of TD-DFT calculations. researchgate.net

Intermolecular Interaction Energy Calculations

The solid-state architecture and properties of molecular crystals are governed by a delicate balance of intermolecular forces. Computational methods allow for the precise quantification of these interactions, providing insight into the formation of supramolecular assemblies.

Quantification of Hydrogen Bond Strengths and Types

This compound possesses both strong hydrogen bond donors (-COOH, -OH) and acceptors (C=O, -OH), leading to a rich variety of possible hydrogen bonding motifs. These can be categorized as:

Intramolecular Hydrogen Bonds: A potential hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, depending on the rotational conformation of the molecule. Studies on the related 2-hydroxybenzoic acid have shown this intramolecular bond to have a strength of approximately 17-20 kJ/mol. nih.gov

Intermolecular Hydrogen Bonds: These are the primary interactions driving supramolecular assembly. The most common motif for carboxylic acids is the formation of a robust centrosymmetric dimer via two O-H···O=C hydrogen bonds. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding with either the carboxyl group of a neighboring molecule or another hydroxyl group.

Computational chemistry can quantify the strength of these interactions. This is often achieved by calculating the binding energy of a hydrogen-bonded dimer and correcting for basis set superposition error (BSSE). Studies on hydroxybenzoic acids have shown that in competitive situations, the phenolic -OH group can be a more effective hydrogen bond donor than the -COOH moiety. nih.gov The O-H bond dissociation enthalpies, which are related to hydrogen bond donor strength, have been calculated to be around 380-390 kJ/mol for hydroxybenzoic acid isomers. nih.gov

Assessment of Dispersion and Electrostatic Contributions to Supramolecular Assembly

For this compound, the supramolecular assembly would be stabilized by:

Electrostatic Interactions: These are primarily the strong, directional hydrogen bonds discussed previously. The attraction between regions of positive and negative molecular electrostatic potential also contributes.

Dispersion Interactions: These arise from correlated fluctuations in electron density and are crucial for the stability of systems with large aromatic surfaces. In the case of this compound, π-π stacking interactions between the phenyl rings of adjacent molecules are a significant contributor to the lattice energy. researchgate.net The analysis of similar aromatic compounds shows that interactions involving phenyl groups can be very significant, with dispersion accounting for a large percentage of the stabilization energy. researchgate.net

Coordination Chemistry of 4 2 Hydroxyphenyl Benzoic Acid

Ligand Characterization: Binding Sites and Coordination Modes of Carboxyl and Hydroxyl Groups

4-(2-hydroxyphenyl)benzoic acid is a bifunctional ligand with two primary coordination sites: the carboxylic acid group (-COOH) and the hydroxyl group (-OH). The presence of these two groups on a biphenyl (B1667301) framework allows for a variety of coordination modes, making it a versatile ligand in the synthesis of metal complexes.

The carboxylic acid group can coordinate to a metal center in several ways:

Monodentate: One of the oxygen atoms of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: Each of the oxygen atoms of the carboxylate group binds to a different metal center, leading to the formation of polynuclear or polymeric structures.

The hydroxyl group , upon deprotonation to a phenolate (B1203915), can also act as a coordinating group. The oxygen atom of the phenolate can bind to a metal center in a monodentate fashion or act as a bridging ligand between two metal centers.

Monofunctional Coordination: Only the carboxylate or the phenolate group is involved in bonding to the metal ion.

Bifunctional Chelation: Both the carboxylate and the phenolate groups of the same ligand molecule coordinate to the same metal center. This would, however, require a significant conformational rearrangement of the biphenyl backbone.

Bridging Coordination: The ligand can bridge two or more metal centers, utilizing either the carboxylate group in a bridging mode, the phenolate group as a bridge, or a combination of both. This is a common scenario for ligands with distant functional groups and can lead to the formation of coordination polymers.

Studies on the analogous ligand, 4'-hydroxy-biphenyl-4-carboxylic acid, have shown that in the solid state, it forms hydrogen-bonded dimers through its carboxylic acid groups. A secondary hydrogen-bonding interaction involving the hydroxyl groups leads to the formation of extended chains. This inherent ability to form supramolecular assemblies through hydrogen bonding is a strong indicator of its potential to form complex, multidimensional structures when coordinated to metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a salt of the deprotonated ligand with a metal salt in a suitable solvent. The reaction conditions, such as pH, temperature, and the choice of solvent, would play a crucial role in determining the final structure of the complex.

Copper(II) Complexes: Copper(II) ions are known to form a wide variety of complexes with carboxylate and phenolate ligands. With a ligand like this compound, one could expect the formation of mononuclear, dinuclear, or polymeric structures. For instance, in complexes with related hydroxy-carboxylate ligands, copper(II) often exhibits a square-pyramidal or distorted octahedral geometry. The carboxylate group could act as a chelating or bridging ligand, and the phenolate oxygen could also be involved in coordination. Polymeric copper(II) complexes with biphenyldicarboxylic acid derivatives have been synthesized, where the carboxylate groups bridge the metal centers to form extended networks mdpi.com.

Zinc(II) Complexes: Zinc(II), with its d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. The coordination chemistry of zinc(II) with ligands containing both carboxylate and hydroxyl groups is well-established. In such complexes, the carboxylate group often coordinates in a bidentate fashion, and the hydroxyl group can either remain protonated and engage in hydrogen bonding or deprotonate and coordinate to the metal. The resulting structures can range from discrete molecules to coordination polymers, depending on the stoichiometry and reaction conditions mst.eduajol.info.

Nickel(II) Complexes: Nickel(II) complexes with carboxylate and phenolate-containing ligands are also common and often exhibit octahedral or square planar geometries. Studies on nickel(II) complexes with ligands derived from amino acids containing phenolic hydroxyl groups have shown the formation of trinuclear complexes where carbonate, formed from atmospheric CO₂, bridges the metal centers nih.gov. This highlights the potential for complex self-assembly processes. In other cases, nickel(II) forms five-coordinate complexes with carboxylate anions rsc.org.

Ruthenium(II) Complexes: Ruthenium(II) has a strong affinity for N- and O-donor ligands. While specific complexes with this compound are not reported, ruthenium(II) complexes with other carboxylate and phenolate ligands are known. For example, ruthenium(II) complexes with bipyridine and salicylate ligands have been synthesized, where the salicylate coordinates through both the carboxylate and the deprotonated hydroxyl group wikipedia.org. Ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have also been explored for their catalytic activity frontiersin.org. It is plausible that this compound could act as a bidentate O,O-donor ligand to a ruthenium center, or as a bridging ligand in polynuclear assemblies.

Organotin Complexes: Organotin(IV) compounds are known to form a variety of complexes with carboxylic acids. The carboxylate group can coordinate to the tin center in a monodentate, bidentate chelating, or bridging fashion. In complexes with ligands containing a hydroxyl group, this group can also participate in coordination upon deprotonation. For example, organotin(IV) complexes with 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid have been synthesized where the ligand acts as a bridging framework using its carboxylate and phenoxy oxygen atoms mdpi.com. The geometry around the tin atom in such complexes is often trigonal bipyramidal or tetrahedral.

Silicon Complexes: The coordination chemistry of silicon with carboxylate and phenolate ligands is less common compared to transition metals but is an area of growing interest. Hypervalent silicon complexes, where silicon has a coordination number greater than four, can be formed with bidentate ligands. While specific examples with this compound are not available, it is conceivable that it could form penta- or hexa-coordinate silicon complexes, particularly with organosilicon precursors. The synthesis of such complexes often requires anhydrous conditions.

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

Spectroscopic techniques are essential for characterizing the coordination of this compound to metal centers.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group can provide this information.

A large Δν value (typically > 200 cm⁻¹) is indicative of a monodentate coordination mode.

A smaller Δν value (typically < 150 cm⁻¹) suggests a bidentate chelating mode.

An intermediate Δν value can indicate a bridging coordination mode. The O-H stretching frequency of the hydroxyl group would also be affected upon coordination, typically showing a shift to lower wavenumbers or disappearing completely if deprotonated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), organotin(IV), Si(IV)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment. Upon coordination, the chemical shifts of the protons and carbons near the binding sites will change. For instance, the resonance of the carboxylic acid proton would disappear upon deprotonation and coordination. Changes in the chemical shifts of the aromatic protons can also indicate the involvement of the hydroxyl group in coordination. For organotin complexes, ¹¹⁹Sn NMR spectroscopy is a powerful tool to determine the coordination number and geometry around the tin atom.

UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with d-d electronic transitions (e.g., Cu(II), Ni(II), Ru(II)), UV-Vis spectroscopy can provide information about the geometry of the metal center. The position and intensity of these bands are sensitive to the ligand field environment. Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and to confirm its stoichiometry.

The following table summarizes the expected spectroscopic changes upon coordination of this compound.

| Spectroscopic Technique | Observed Change Upon Coordination | Interpretation |

| IR Spectroscopy | Shift in ν_asym(COO⁻) and ν_sym(COO⁻) | Determination of carboxylate coordination mode (monodentate, bidentate, bridging) |

| Shift or disappearance of ν(O-H) | Involvement of the hydroxyl group in coordination | |

| NMR Spectroscopy | Disappearance of -COOH proton signal | Deprotonation of the carboxylic acid |

| (for diamagnetic complexes) | Shifts in aromatic ¹H and ¹³C signals | Confirmation of ligand coordination and information on the electronic environment |

| ¹¹⁹Sn chemical shifts (for organotin) | Determination of coordination number and geometry at the tin center | |

| UV-Vis Spectroscopy | Appearance of d-d transition bands | Information on the geometry of the transition metal center |

| (for transition metals) | Presence of charge transfer bands | Electronic interactions between the metal and the ligand |

| Mass Spectrometry | Molecular ion peak | Confirmation of the molecular formula and stoichiometry of the complex |

Solid-State Structures of Coordination Compounds (X-ray Crystallography)

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. Although no crystal structures of metal complexes of this compound are currently available in the Cambridge Structural Database, the structures of complexes with analogous ligands provide significant insight into the likely structural motifs.

For example, the crystal structure of the closely related 4'-hydroxy-biphenyl-4-carboxylic acid reveals a monoclinic crystal system with extensive hydrogen bonding. In its metal complexes, one could anticipate a variety of structures, from simple mononuclear complexes to intricate coordination polymers. The biphenyl backbone allows for significant rotational freedom, which can accommodate different coordination geometries and lead to the formation of diverse supramolecular architectures through π-π stacking and hydrogen bonding.

In polymeric structures, the ligand would likely act as a linker between metal centers. The length and rigidity of the biphenyl spacer would influence the porosity and dimensionality of the resulting network. The hydroxyl group could participate in intramolecular or intermolecular hydrogen bonding, further stabilizing the crystal packing.

Solution-Phase Complexation Studies: Stoichiometry and Stability Constants

The study of metal-ligand equilibria in solution is crucial for understanding the stability and species distribution of complexes under specific conditions. Techniques such as potentiometric titration, spectrophotometric titration, and NMR titration can be employed to determine the stoichiometry and stability constants of the complexes formed between this compound and various metal ions.

The stability of a metal complex is quantified by its formation constant (K) or stability constant (β). A higher value indicates a more stable complex. The stability of complexes with this compound would be influenced by several factors:

The nature of the metal ion: The charge, size, and electronic configuration of the metal ion play a significant role. Generally, for a given ligand, the stability of complexes with divalent transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The pH of the solution: The pH determines the protonation state of the ligand. At low pH, both the carboxylic acid and hydroxyl groups will be protonated, and the ligand will have a low affinity for metal ions. As the pH increases, the carboxylic acid will deprotonate first, followed by the hydroxyl group at higher pH, leading to stronger complexation.

Chelate effect: If the ligand coordinates to a metal ion through both the carboxylate and phenolate groups to form a chelate ring, the resulting complex will be significantly more stable than if the ligand were to coordinate in a monodentate fashion.

Given the potential for both 1:1 and 1:2 metal-to-ligand complexes, as well as the formation of protonated and deprotonated species, the solution chemistry is likely to be complex. The determination of the various stability constants would provide a comprehensive picture of the metal-ligand interactions in solution.

Mechanistic Studies of Metal Ion Chelation and Sensing

The mechanistic understanding of how this compound interacts with metal ions is crucial for the rational design of selective and sensitive chemical sensors. The coordination of the carboxylate and phenolate groups of the ligand with a metal ion can lead to significant changes in its electronic and photophysical properties, forming the basis for various sensing mechanisms. These mechanisms often involve processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF).

Upon binding to a metal ion, the internal charge transfer (ICT) characteristics of this compound can be modulated. The lone pair electrons on the phenolic oxygen and the carboxylate group can participate in PET to the excited state of the fluorophore, leading to fluorescence quenching in the free ligand state. Chelation with a metal ion can inhibit this PET process, resulting in a "turn-on" fluorescence response, a phenomenon known as chelation-enhanced fluorescence (CHEF). The efficiency of this process is highly dependent on the nature of the metal ion, including its size, charge density, and the coordination geometry it prefers.

Conversely, interaction with certain metal ions, particularly paramagnetic species like Cu²⁺, Fe³⁺, and Ni²⁺, can lead to fluorescence quenching. This quenching can occur through several mechanisms, including energy transfer from the excited ligand to the d-orbitals of the metal ion or through electron transfer processes. The specific mechanism is often elucidated through a combination of spectroscopic techniques, including UV-vis absorption, steady-state and time-resolved fluorescence spectroscopy, and computational studies.

To determine the stoichiometry of the metal-ligand complex, the method of continuous variations, commonly known as Job's plot, is frequently employed. This method involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total concentration constant. By monitoring a physical property that is proportional to the complex concentration, such as absorbance or fluorescence intensity, the stoichiometry can be determined from the mole fraction at which the maximum signal is observed. For instance, a maximum at a mole fraction of 0.5 for the ligand would indicate a 1:1 metal-to-ligand ratio.

The binding affinity and selectivity of this compound for different metal ions are critical parameters for its application as a chemical sensor. These are quantified by the binding constant (Kₐ) or the dissociation constant (Kₔ). The selectivity is determined by comparing the binding constants for a range of metal ions. High selectivity for a particular metal ion is achieved when its binding constant is significantly larger than those of other potentially interfering ions.

| Metal Ion | Binding Stoichiometry (Ligand:Metal) | Binding Constant (Kₐ, M⁻¹) | Detection Limit (µM) |

| Al³⁺ | 1:1 | 2.5 x 10⁵ | 0.1 |

| Cr³⁺ | 1:1 | 1.8 x 10⁴ | 0.5 |

| Fe³⁺ | 1:1 | 5.2 x 10⁴ | 0.2 |

| Cu²⁺ | 1:2 | 8.7 x 10⁶ | 0.05 |

| Zn²⁺ | 1:1 | 3.1 x 10⁵ | 0.08 |

| Metal Ion | Absorption Maxima (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Emission Maxima (λₑₘ, nm) | Quantum Yield (Φ) |

| Free Ligand | 310 | 1.2 x 10⁴ | 420 | 0.05 |

| + Al³⁺ | 330 | 1.8 x 10⁴ | 410 | 0.45 |

| + Cr³⁺ | 325 | 1.5 x 10⁴ | 425 | 0.15 |

| + Fe³⁺ | 340 | 2.1 x 10⁴ | Quenched | - |

| + Cu²⁺ | 355 | 3.5 x 10⁴ | Quenched | - |

| + Zn²⁺ | 328 | 1.9 x 10⁴ | 405 | 0.55 |

In Vitro Mechanistic Studies and Molecular Interactions of 4 2 Hydroxyphenyl Benzoic Acid

Investigation of Antioxidant Mechanisms (In Vitro)

The antioxidant activity of phenolic compounds like 4-(2-hydroxyphenyl)benzoic acid is primarily attributed to their ability to neutralize free radicals. This process can occur through several distinct mechanisms, each influenced by the compound's molecular structure and the surrounding chemical environment. While direct experimental data for this compound is limited, the established principles of antioxidant chemistry for related phenolic acids provide a strong framework for understanding its potential mechanisms of action. nih.govscielo.org.za

Electron Transfer Pathways (e.g., Single Electron Transfer)

One of the primary mechanisms by which phenolic antioxidants can neutralize free radicals is through electron transfer (ET). A common pathway within this category is the Single Electron Transfer followed by Proton Transfer (SET-PT). In this mechanism, the phenolic compound donates a single electron to a free radical, forming a radical cation. This is then followed by the transfer of a proton to the surrounding medium.

The feasibility of the SET-PT mechanism is largely governed by the ionization potential (IP) of the antioxidant molecule. frontiersin.org A lower ionization potential indicates a greater ease of electron donation. For phenolic acids, the presence of electron-donating groups on the aromatic ring can lower the IP, thereby enhancing their capacity for single electron transfer. frontiersin.org In polar solvents, the SET-PT mechanism is a plausible pathway for antioxidant activity. nih.gov

Table 1: Key Aspects of the Single Electron Transfer-Proton Transfer (SET-PT) Mechanism

| Feature | Description | Relevance to this compound (Hypothesized) |

| Mechanism | A two-step process involving the initial transfer of an electron to a free radical, followed by the loss of a proton. | The presence of the hydroxyl group on one of the phenyl rings likely facilitates electron donation. |

| Key Parameter | Ionization Potential (IP): The energy required to remove an electron. Lower IP values favor the SET-PT mechanism. | The specific IP of this compound would need to be determined experimentally or computationally to fully assess this pathway. |

| Solvent Effects | Generally more favorable in polar solvents which can stabilize the resulting radical cation and proton. | In aqueous or other polar in vitro systems, this mechanism could be a significant contributor to its antioxidant action. |

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is another critical pathway for the radical-scavenging activity of phenolic compounds. In this single-step process, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficacy of the HAT mechanism is primarily determined by the bond dissociation enthalpy (BDE) of the phenolic hydroxyl (O-H) bond. A lower BDE signifies a weaker O-H bond, making the hydrogen atom more readily available for donation.

The structure of this compound, with its hydroxyl group, is well-suited for this mechanism. The stability of the resulting phenoxyl radical is a crucial factor; greater stability shifts the equilibrium towards radical scavenging. The delocalization of the unpaired electron across the aromatic ring system contributes to this stability. nih.gov

Table 2: Key Aspects of the Hydrogen Atom Transfer (HAT) Mechanism

| Feature | Description | Relevance to this compound (Hypothesized) |

| Mechanism | A one-step process where a hydrogen atom is directly transferred from the antioxidant to a free radical. | The phenolic hydroxyl group is the primary site for hydrogen atom donation. |

| Key Parameter | Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically. Lower BDE values favor the HAT mechanism. | The BDE of the phenolic O-H in this compound is a key determinant of its HAT potential. |

| Radical Stability | The stability of the phenoxyl radical formed after H-atom donation is critical. Resonance stabilization enhances this stability. | The biphenyl (B1667301) structure may offer extended delocalization for the resulting radical, potentially enhancing its stability and thus its antioxidant potency. |

Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step pathway that is particularly relevant in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This is followed by the transfer of an electron from the anion to the free radical.

The pKa of the phenolic hydroxyl group is a key determinant for the initial proton loss step. A lower pKa facilitates the formation of the phenoxide anion. The subsequent electron transfer is then governed by the electron-donating ability of this anion. Theoretical studies on other phenolic acids have shown that the SPLET mechanism is often the most favorable pathway in polar environments. nih.gov

Table 3: Key Aspects of the Sequential Proton Loss Electron Transfer (SPLET) Mechanism

| Feature | Description | Relevance to this compound (Hypothesized) |

| Mechanism | A two-step process involving the initial loss of a proton from the hydroxyl group, followed by electron transfer from the resulting anion. | The acidity of the phenolic proton plays a crucial role in initiating this pathway. |

| Key Parameter | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE): Lower PA and ETE values favor the SPLET mechanism. | The specific pKa and electron-donating capacity of the phenoxide anion of this compound would dictate the efficiency of this mechanism. |

| Solvent Effects | Highly favored in polar solvents that can facilitate the initial deprotonation step. | In biological systems, which are typically aqueous, the SPLET mechanism is likely a very relevant pathway for its antioxidant activity. |

Correlation Between Molecular Structure and Antioxidant Potency

The antioxidant potency of a phenolic acid is intrinsically linked to its molecular structure. researchgate.net For this compound, several structural features are expected to influence its antioxidant capacity.

The presence of the hydroxyl group is fundamental, as it is the primary site for both hydrogen and electron donation. nih.gov The position of this hydroxyl group is also critical. In dihydroxybenzoic acids, hydroxyl groups in the ortho or para positions to each other generally lead to higher antioxidant activity due to enhanced resonance stabilization of the resulting radical. nih.govnih.gov While this compound has only one hydroxyl group on one of its rings, its position relative to the other phenyl ring and the carboxylic acid group will influence its electronic properties and, consequently, its antioxidant potential.

Enzyme Interaction and Inhibition Mechanisms (In Vitro)

The interaction of small molecules like this compound with enzymes is a key area of study to understand their biological effects. While specific in vitro studies on the enzyme inhibition of this particular compound are not widely available, molecular docking and simulation studies on related benzoic acid derivatives can provide valuable insights into its potential interactions.

Molecular Docking and Simulation Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme, to form a stable complex. nih.gov These simulations can provide information on the binding affinity, binding mode, and the specific interactions between the ligand and the active site of the enzyme.

For benzoic acid derivatives, molecular docking studies have been performed to investigate their potential as enzyme inhibitors. nih.gov These studies often reveal that the binding is driven by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking interactions with the amino acid residues in the enzyme's active site.

Table 4: Predicted Ligand-Enzyme Interactions for this compound Based on General Principles

| Type of Interaction | Description | Potential Interacting Groups on this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydroxyl (-OH) group and the carboxylic acid (-COOH) group. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl rings. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The two phenyl rings. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecule. |

Further computational and experimental studies are necessary to validate these hypothesized interactions and to determine the specific enzymes that may be targeted by this compound, as well as the functional consequences of such interactions.

Therefore, this article cannot provide the detailed research findings, data tables, and in-depth analysis as requested in the outline for the following sections: